Cas no 877816-19-8 (N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide)
N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide
- Ethanediamide, N1-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furanyl)ethyl]-N2-(phenylmethyl)-
- F2569-0331
- 877816-19-8
- AKOS002058468
- N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide
- N-benzyl-N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
- CHEMBL1455865
- N1-benzyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide
- HMS1903J03
- AKOS021719135
- NCGC00136144-01
- N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
- G856-5316
-
- Inchi: 1S/C21H19ClN2O5S/c22-16-8-10-17(11-9-16)30(27,28)19(18-7-4-12-29-18)14-24-21(26)20(25)23-13-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
- InChI Key: UAPCAFPPBONTHK-UHFFFAOYSA-N
- SMILES: C(NCC(S(C1=CC=C(Cl)C=C1)(=O)=O)C1=CC=CO1)(=O)C(NCC1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 446.0703206g/mol
- Monoisotopic Mass: 446.0703206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.370±0.06 g/cm3(Predicted)
- pka: 10.75±0.46(Predicted)
N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2569-0331-2μmol |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-5μmol |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-1mg |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-2mg |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-3mg |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-4mg |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2569-0331-5mg |
N'-benzyl-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide |
877816-19-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide
N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide (CAS No. 877816-19-8): A Comprehensive Overview
N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide (CAS No. 877816-19-8) is a complex organic compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is characterized by its intricate arrangement of functional groups, including a benzyl group, a chlorobenzenesulfonyl moiety, and a furan ring. These structural features contribute to its potential biological activities and therapeutic applications.
The chemical structure of N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide is particularly noteworthy due to its multifunctional nature. The presence of the benzyl group enhances the compound's lipophilicity, which can facilitate its cellular uptake and distribution. The chlorobenzenesulfonyl moiety introduces a polar and electron-withdrawing group, which can influence the compound's reactivity and binding properties. Additionally, the furan ring provides aromaticity and conjugation, which are crucial for various biological interactions.
Recent studies have explored the potential therapeutic applications of N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide. One area of significant interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have potential as a novel anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide is in cancer therapy. Preclinical studies have demonstrated that this compound exhibits potent antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
In addition to its anti-inflammatory and antiproliferative properties, N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide has also been investigated for its potential neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and protect neurons from damage induced by ischemia-reperfusion injury. These findings suggest that it may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide have also been studied in detail. Research has demonstrated that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an orally administered therapeutic agent. However, further studies are needed to optimize its formulation and dosing regimens for clinical use.
The safety profile of N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide is another critical aspect that has been extensively evaluated. Preclinical toxicology studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety assessments will be necessary to ensure its safe use in humans.
In conclusion, N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide (CAS No. 877816-19-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and multifunctional nature make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its use as a novel therapeutic agent.
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